molecular formula C13H10ClN3OS B2960592 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine CAS No. 2380180-09-4

5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine

Cat. No.: B2960592
CAS No.: 2380180-09-4
M. Wt: 291.75
InChI Key: RLRGKPMILPHRRV-UHFFFAOYSA-N
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Description

5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a chloro group at the 5-position and an amine group at the 2-position The amine group is further substituted with a furan-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while nucleophilic substitution of the chloro group can produce various substituted pyrimidines.

Scientific Research Applications

5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-4-amine: Similar structure but with the amine group at the 4-position.

    5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine: Similar structure but with a bromo group instead of a chloro group.

    5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyridine-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine lies in its specific substitution pattern, which can confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-11-4-15-13(16-5-11)17-6-12-3-10(8-19-12)9-1-2-18-7-9/h1-5,7-8H,6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRGKPMILPHRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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